4-Hydroxy Duloxetine is a key metabolite of Duloxetine, a dual serotonin and norepinephrine reuptake inhibitor. [] It is primarily generated through hepatic metabolism of Duloxetine, specifically via oxidation of the naphthyl ring at the 4-position. [, ] This metabolite plays a crucial role in understanding the metabolic fate of Duloxetine and is often used as a marker for Duloxetine metabolism in various scientific studies.
Mechanism of Action
As a metabolite, 4-Hydroxy Duloxetine itself does not possess the same pharmacological activity as Duloxetine. [] Its presence primarily serves as an indicator of Duloxetine metabolism and can be used to assess the activity of specific metabolic enzymes, such as CYP2D6 and CYP1A2. []
Applications
Pharmacokinetic Studies: 4-Hydroxy Duloxetine serves as a crucial biomarker in pharmacokinetic studies investigating the absorption, distribution, metabolism, and excretion of Duloxetine. [, , ]
Drug Metabolism Research: Researchers utilize 4-Hydroxy Duloxetine to study the metabolic pathways of Duloxetine and understand the role of specific enzymes, such as CYP2D6 and CYP1A2, in its biotransformation. [, ]
Drug Interaction Studies: Investigating the impact of co-administered drugs or substances on 4-Hydroxy Duloxetine levels helps assess potential drug-drug interactions affecting Duloxetine metabolism. []
Related Compounds
Duloxetine
Compound Description: Duloxetine is a potent dual reuptake inhibitor for both serotonin and norepinephrine. [] It is primarily used to treat depression, generalized anxiety disorder, and neuropathic pain. [, ]
Relevance: Duloxetine is the parent compound of 4-Hydroxy Duloxetine. 4-Hydroxy Duloxetine is a major metabolite of Duloxetine, primarily formed through the metabolic action of CYP2D6 and CYP1A2 enzymes in the liver. [, ]
4-Hydroxy Duloxetine Glucuronide (4-HDG)
Compound Description: 4-Hydroxy Duloxetine Glucuronide (4-HDG) is a phase II metabolite of Duloxetine, formed by the conjugation of glucuronic acid to 4-Hydroxy Duloxetine. [, ] This conjugation process increases the water solubility of the molecule, facilitating its excretion from the body.
Relevance: 4-HDG is a direct metabolite of 4-Hydroxy Duloxetine, making it a significant compound in understanding the metabolic pathway and clearance of 4-Hydroxy Duloxetine. [, ]
Sulfate Conjugate of 4-Hydroxy Duloxetine
Compound Description: The Sulfate conjugate of 4-Hydroxy Duloxetine (M1) is another phase II metabolite of Duloxetine. [] It forms through the addition of a sulfate group to 4-Hydroxy Duloxetine, increasing its water solubility for easier excretion.
Relevance: This conjugate represents an alternative metabolic pathway for 4-Hydroxy Duloxetine, highlighting the different ways the body processes this metabolite. []
N-Desmethyl Duloxetine
Compound Description: N-Desmethyl Duloxetine (M2) is a metabolite of Duloxetine formed by removing a methyl group from the nitrogen atom in the Duloxetine structure. [, ]
Relevance: While N-Desmethyl Duloxetine isn't directly derived from 4-Hydroxy Duloxetine, it represents a distinct metabolic pathway of the parent compound, Duloxetine. [, ] This information is relevant when considering the overall metabolic profile of 4-Hydroxy Duloxetine.
Glucuronide Conjugate of 6-Hydroxy Duloxetine
Compound Description: This metabolite (M4) is a product of Duloxetine metabolism where hydroxylation occurs at the 6th position of the naphthyl ring, followed by conjugation with glucuronic acid. []
Relevance: It showcases the possibility of different positional isomers arising from Duloxetine metabolism. Though not directly originating from 4-Hydroxy Duloxetine, it highlights the potential for various hydroxylated metabolites and their subsequent glucuronidation. []
5-Hydroxy Duloxetine
Compound Description: 5-Hydroxy Duloxetine (M8) is a metabolite formed by the hydroxylation of Duloxetine at the 5th position of the naphthyl ring. [, ]
Relevance: 5-Hydroxy Duloxetine is another example of a positional isomer of 4-Hydroxy Duloxetine. These isomers are important because they demonstrate the regioselectivity of metabolic enzymes and can have different pharmacological activities. [, ]
6-Hydroxy Duloxetine
Compound Description: 6-Hydroxy Duloxetine (M9) is formed by hydroxylating Duloxetine at the 6th position of the naphthyl ring. [, ]
Relevance: Similar to 5-Hydroxy Duloxetine, this compound is another positional isomer of 4-Hydroxy Duloxetine, further emphasizing the diverse range of hydroxylated metabolites produced during Duloxetine metabolism. [, ]
5-Hydroxy-6-methoxy Duloxetine
Compound Description: 5-Hydroxy-6-methoxy Duloxetine is a metabolite that undergoes both hydroxylation and methylation. [, ] This metabolite can further be conjugated to form Glucuronide Conjugate of 5-hydroxy-6-methoxy duloxetine (M6). [, ]
Relevance: The formation of 5-Hydroxy-6-methoxy Duloxetine and its glucuronide conjugate demonstrates the complexity of the metabolic pathways involved in Duloxetine and 4-Hydroxy Duloxetine breakdown. [, , ]
Glucuronide Conjugate of Dihydrodiol Duloxetine
Compound Description: This metabolite (M12) arises from the addition of two hydroxyl groups to the naphthyl ring of Duloxetine, followed by conjugation with glucuronic acid. [, ]
Relevance: Although not a direct product of 4-Hydroxy Duloxetine, this metabolite highlights the potential for further oxidation of the naphthyl ring after the initial hydroxylation step in the Duloxetine metabolic pathway. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Brinzolamide-d5 is intended for use as an internal standard for the quantification of brinzolamide by GC- or LC-MS. Brinzolamide is a potent inhibitor of carbonic anhydrase II (CAII) and CAIV (IC50s = 3.19 and 45.3 nM, respectively). It is selective for CAII and CAIV over CAI (IC50 = ~1,365 nM). Brinzolamide (30 mg/kg) reduces intestinal charcoal meal progression by 44% and prolongs pentobarbital sodium-induced sleep time by 35% in mice. Topical administration of brinzolamide (0.25, 0.5, and 1 mg/eye) reduces intraocular pressure in a rabbit model of spontaneous ocular hypertension. It also reduces intraocular pressure in a cynomolgus monkey model of argon laser trabeculoplasty-induced ocular hypertension. Formulations containing brinzolamide have been used in the treatment of glaucoma and ocular hypertension.